(2S,3R,4R)-3,4-Bis(benzyloxy)-2-(iodomethyl)-5-methoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside is a synthetic compound with the molecular formula C20H23IO4 and a molecular weight of 454.3 g/mol. This compound is a derivative of D-xylofuranoside and is characterized by the presence of benzyl and iodine substituents. It is primarily used in the field of antiviral pharmaceutical research.
Vorbereitungsmethoden
The synthesis of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl groups of D-xylofuranoside using benzyl groups. This is followed by the iodination of the 5-deoxy position. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Chemischer Reaktionen
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.
Oxidation Reactions: The benzyl groups can be oxidized to form corresponding benzaldehyde derivatives.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral properties and its interactions with biological molecules.
Medicine: Research focuses on its potential use in antiviral therapies.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside involves its interaction with viral components, potentially inhibiting viral replication. The molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the viral life cycle, thereby reducing viral load.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside can be compared with other similar compounds such as:
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: Another synthetic derivative used in biomedical research.
2,3,5-Tri-O-benzyl-D-ribose: A compound with similar benzyl protection but different functional groups.
The uniqueness of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside lies in its specific substitution pattern and its potential antiviral properties, which distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C20H23IO4 |
---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2-(iodomethyl)-5-methoxy-3,4-bis(phenylmethoxy)oxolane |
InChI |
InChI=1S/C20H23IO4/c1-22-20-19(24-14-16-10-6-3-7-11-16)18(17(12-21)25-20)23-13-15-8-4-2-5-9-15/h2-11,17-20H,12-14H2,1H3 |
InChI-Schlüssel |
BTMDXQFGSXFKDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.